
Ethyl(3-nitrophenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(3-nitrophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to an ethyl group and a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(3-nitrophenyl)phosphinic acid typically involves the reaction of ethyl phosphinate with 3-nitrophenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3-nitrobenzene . This reaction proceeds under mild conditions and yields the desired phosphinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(3-nitrophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of ethyl(3-aminophenyl)phosphinic acid.
Substitution: Formation of various substituted phosphinic acid derivatives.
Applications De Recherche Scientifique
Ethyl(3-nitrophenyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds
Mécanisme D'action
The mechanism of action of ethyl(3-nitrophenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The nitro group can undergo reduction to form reactive intermediates that further interact with biological targets .
Comparaison Avec Des Composés Similaires
Ethyl phosphinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenylphosphonic acid: Contains a phosphonic acid group instead of a phosphinic acid group, leading to different chemical properties and reactivity.
Phenylphosphinic acid: Lacks the nitro and ethyl groups, resulting in different biological and chemical activities
Uniqueness: Ethyl(3-nitrophenyl)phosphinic acid is unique due to the presence of both the ethyl and 3-nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propriétés
Numéro CAS |
63899-05-8 |
|---|---|
Formule moléculaire |
C8H10NO4P |
Poids moléculaire |
215.14 g/mol |
Nom IUPAC |
ethyl-(3-nitrophenyl)phosphinic acid |
InChI |
InChI=1S/C8H10NO4P/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |
Clé InChI |
QOOWRZNHXVPRLA-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


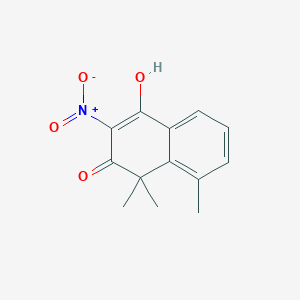
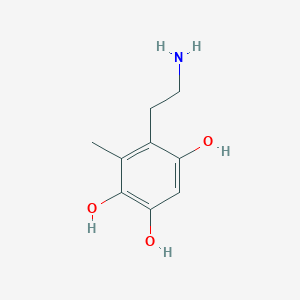
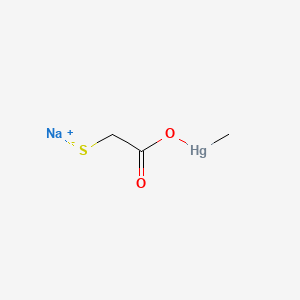
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
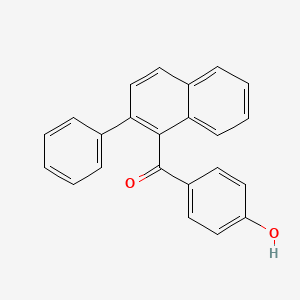
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
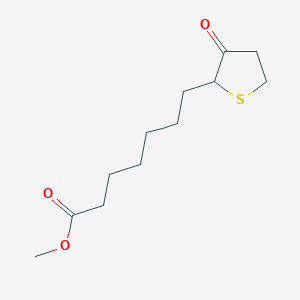

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
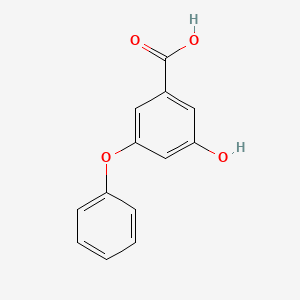
![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

